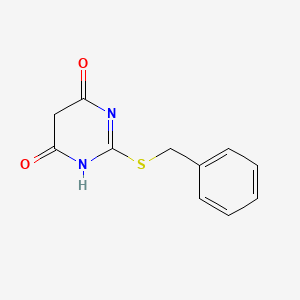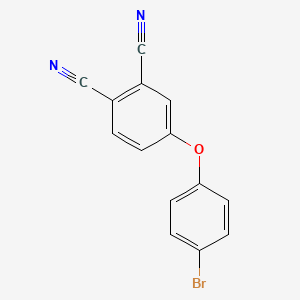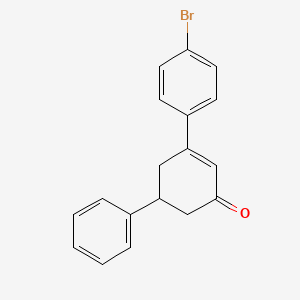
1-(Cyclohex-3-en-1-ylmethyl)-4-(2-methylcyclohexyl)piperazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(Cyclohex-3-en-1-ylmethyl)-4-(2-methylcyclohexyl)piperazine is a complex organic compound that belongs to the class of piperazines. Piperazines are known for their diverse pharmacological properties and are often used in medicinal chemistry for the development of various therapeutic agents.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Cyclohex-3-en-1-ylmethyl)-4-(2-methylcyclohexyl)piperazine typically involves the reaction of cyclohex-3-en-1-ylmethyl chloride with 4-(2-methylcyclohexyl)piperazine under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with a base like sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, with considerations for cost-effectiveness and environmental impact. Continuous flow reactors and automated systems might be employed to enhance efficiency.
Chemical Reactions Analysis
Types of Reactions
1-(Cyclohex-3-en-1-ylmethyl)-4-(2-methylcyclohexyl)piperazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, converting double bonds to single bonds.
Substitution: Nucleophilic substitution reactions can occur, where the piperazine ring can be modified with different substituents using reagents like alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Ketones or carboxylic acids.
Reduction: Saturated hydrocarbons.
Substitution: Various substituted piperazines.
Scientific Research Applications
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential effects on biological systems, including enzyme inhibition or receptor binding.
Medicine: Investigated for its therapeutic potential in treating conditions like anxiety, depression, or neurological disorders.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 1-(Cyclohex-3-en-1-ylmethyl)-4-(2-methylcyclohexyl)piperazine would depend on its specific interactions with molecular targets. It may act by binding to receptors or enzymes, altering their activity. The pathways involved could include neurotransmitter modulation or inhibition of specific enzymes.
Comparison with Similar Compounds
Similar Compounds
- 1-(Cyclohexylmethyl)-4-(2-methylcyclohexyl)piperazine
- 1-(Cyclohex-3-en-1-ylmethyl)-4-(cyclohexyl)piperazine
- 1-(Cyclohex-3-en-1-ylmethyl)-4-(2-methylphenyl)piperazine
Uniqueness
1-(Cyclohex-3-en-1-ylmethyl)-4-(2-methylcyclohexyl)piperazine is unique due to its specific structural features, which may confer distinct pharmacological properties compared to similar compounds. Its combination of cyclohex-3-en-1-ylmethyl and 2-methylcyclohexyl groups may result in unique binding affinities and biological activities.
Properties
Molecular Formula |
C18H32N2 |
|---|---|
Molecular Weight |
276.5 g/mol |
IUPAC Name |
1-(cyclohex-3-en-1-ylmethyl)-4-(2-methylcyclohexyl)piperazine |
InChI |
InChI=1S/C18H32N2/c1-16-7-5-6-10-18(16)20-13-11-19(12-14-20)15-17-8-3-2-4-9-17/h2-3,16-18H,4-15H2,1H3 |
InChI Key |
ADQAWJJCVOTDOE-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCCCC1N2CCN(CC2)CC3CCC=CC3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-Methyl-4-[1-(naphthalen-2-ylsulfonyl)piperidin-4-yl]piperazine](/img/structure/B10884992.png)

![1-Benzyl-4-[1-(3-chlorobenzyl)piperidin-4-yl]piperazine](/img/structure/B10884997.png)
![1-[1-(4-Bromobenzyl)piperidin-4-yl]azepane](/img/structure/B10885000.png)


![1-[4-(Azepan-1-yl)piperidin-1-yl]-2-(4-methylphenoxy)ethanone](/img/structure/B10885018.png)
methanone](/img/structure/B10885021.png)
![5-(1,3-Benzodioxol-5-yl)-2-cyclopropylpyrazolo[1,5-a]pyrimidine-7-carboxylic acid](/img/structure/B10885022.png)

![N-[(1Z)-1-(furan-2-yl)-3-(naphthalen-1-ylamino)-3-oxoprop-1-en-2-yl]benzamide](/img/structure/B10885033.png)
![3-methyl-4-{5-[(Z)-(3-oxo[1,3]thiazolo[3,2-a]benzimidazol-2(3H)-ylidene)methyl]furan-2-yl}benzoic acid](/img/structure/B10885035.png)
![(2E)-2-{3-chloro-4-[(2-chlorobenzyl)oxy]-5-ethoxybenzylidene}hydrazinecarboxamide](/img/structure/B10885044.png)
![Methyl 2-({2-[(5-methyl-1,3,4-thiadiazol-2-YL)sulfanyl]acetyl}amino)-3-phenylpropanoate](/img/structure/B10885048.png)
